molecular formula C6H8N2O2S B7900410 Pyridine-4-sulfonic acid methylamide

Pyridine-4-sulfonic acid methylamide

Cat. No.: B7900410
M. Wt: 172.21 g/mol
InChI Key: SYEYOAHPLQQHLT-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonic acid methylamide, also known as N-methylpyridine-4-sulfonamide, is an organic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of a pyridine ring substituted with a sulfonamide group at the 4-position and a methyl group attached to the nitrogen atom of the sulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonic acid methylamide can be synthesized through several methodsThe reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to achieve the desired sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonic acid methylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-sulfonic acid, while reduction can produce amine derivatives .

Scientific Research Applications

Pyridine-4-sulfonic acid methylamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of pyridine-4-sulfonic acid methylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

  • Pyridine-3-sulfonic acid methylamide
  • Pyridine-2-sulfonic acid methylamide
  • Pyridine-4-sulfonic acid ethylamide

Comparison: Pyridine-4-sulfonic acid methylamide is unique due to the specific positioning of the sulfonamide group and the presence of a methyl group. This structural arrangement can influence its reactivity and interaction with biological targets compared to similar compounds. For instance, the position of the sulfonamide group can affect the compound’s ability to participate in specific chemical reactions and its overall stability .

Properties

IUPAC Name

N-methylpyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-2-4-8-5-3-6/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYOAHPLQQHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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